molecular formula C14H21BrN2O2S B1372378 1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine CAS No. 1187385-78-9

1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine

Cat. No.: B1372378
CAS No.: 1187385-78-9
M. Wt: 361.3 g/mol
InChI Key: LARLQVYZLIPIBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine is a useful research compound. Its molecular formula is C14H21BrN2O2S and its molecular weight is 361.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Oxidized Derivatives : Derivatives of 1-ethylsulfonylpiperazine, similar in structure to 1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine, have been synthesized as potential antishock agents. These derivatives include carboxymethyl and hydroxyethyl groups introduced into the base compound (Foye & Fedor, 1959).

  • Cytotoxic Bisthiodiketopiperazine Derivatives : Research on similar compounds like brocazines, which are disulfide-bridged diketopiperazine derivatives, shows cytotoxic activities against several tumor cell lines, indicating a potential application in cancer research (Meng et al., 2014).

  • Matrix Metalloproteinase Inhibitors : A series of biphenylsulfonamide derivatives, related to this compound, have been prepared and evaluated for their ability to inhibit matrix metalloproteinases, which are significant in various biological processes including cancer (O'Brien et al., 2000).

Applications in Corrosion Inhibition

  • Inhibitive Properties in Acidic Iron Corrosion : Heterocyclic diazoles, structurally akin to this compound, have been investigated as corrosion inhibitors of iron in acidic environments. This implies possible applications in industrial corrosion prevention (Babić-Samardžija et al., 2005).

  • Mild Steel Corrosion Inhibition : Similar compounds like 1-[(4-methylphenyl)Sulfonyl]-4-pyridine-2-ylpiperazine have been synthesized and shown to effectively inhibit corrosion in mild steel in HCl medium, suggesting potential industrial applications in metal protection (Sumathi et al., 2016).

Anticancer and Cytotoxic Properties

  • Cytotoxic Activities of Benzhydrylpiperazine Derivatives : The synthesis and in vitro cytotoxic activities of compounds structurally similar to this compound, such as benzhydrylpiperazine derivatives, have been explored for potential applications in cancer treatment (Gurdal et al., 2013).

  • Erythroid Differentiation in Leukemia : Piperazine derivatives have been tested for their ability to inhibit cell proliferation and induce erythroid differentiation in chronic myelogenous leukemia, indicating their potential therapeutic application in leukemia treatment (Saab et al., 2013).

  • Potent HIV Inhibitor : Bisheteroarylpiperazines, closely related to this compound, have been identified as potent inhibitors of HIV-1 replication, suggesting their application in HIV treatment (Dueweke et al., 1993).

Miscellaneous Applications

  • Ionic Catalyst in Chemical Reactions : The synthesis of 1,4-disulfopiperazine-1,4-diium chloride and its use as an ionic catalyst in N-Boc protection of amines highlight the potential utility of similar compounds in facilitating chemical reactions (Koodehi et al., 2017).

  • Inhibition of Human Carbonic Anhydrases : Sulfonamides, akin to this compound, have been evaluated for their inhibitory activities against human carbonic anhydrases, a target for various therapeutic applications (Bilginer et al., 2020).

Properties

IUPAC Name

1-(4-bromophenyl)sulfonyl-4-(2-methylpropyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrN2O2S/c1-12(2)11-16-7-9-17(10-8-16)20(18,19)14-5-3-13(15)4-6-14/h3-6,12H,7-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LARLQVYZLIPIBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675401
Record name 1-(4-Bromobenzene-1-sulfonyl)-4-(2-methylpropyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187385-78-9
Record name 1-[(4-Bromophenyl)sulfonyl]-4-(2-methylpropyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187385-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromobenzene-1-sulfonyl)-4-(2-methylpropyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine
Reactant of Route 2
Reactant of Route 2
1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine
Reactant of Route 3
Reactant of Route 3
1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine
Reactant of Route 5
Reactant of Route 5
1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine
Reactant of Route 6
Reactant of Route 6
1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.